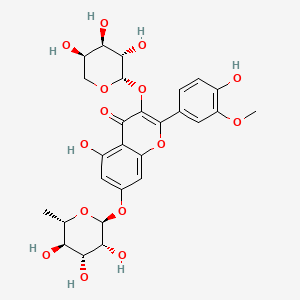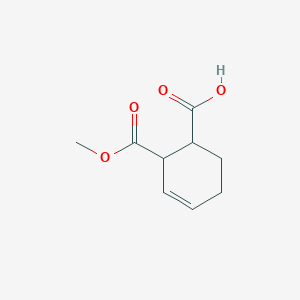
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrophthalic acid methyl ester is an organic compound derived from tetrahydrophthalic acid. It is commonly used in various chemical processes and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of various polymers and resins, making it a valuable component in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydrophthalic acid methyl ester can be synthesized through the esterification of tetrahydrophthalic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of tetrahydrophthalic acid methyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalic acid and methanol.
Reduction: Tetrahydrophthalic alcohol.
Substitution: Various substituted tetrahydrophthalic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrahydrophthalic acid methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrahydrophthalic acid methyl ester involves its ability to undergo various chemical transformations. For example, during hydrolysis, the ester group is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of tetrahydrophthalic acid and methanol . In reduction reactions, the ester is converted to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Phthalic anhydride
- 3,4,5,6-tetrahydrophthalic anhydride
- cis-1,2-cyclohexanedicarboxylic anhydride
Uniqueness
Tetrahydrophthalic acid methyl ester is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions that are not possible with the anhydride forms of similar compounds. This makes it particularly valuable in the synthesis of specialized polymers and resins .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11) |
Clé InChI |
OAKAPFPXXUWHMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C=CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)



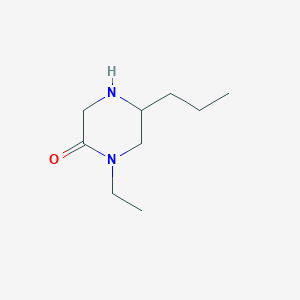
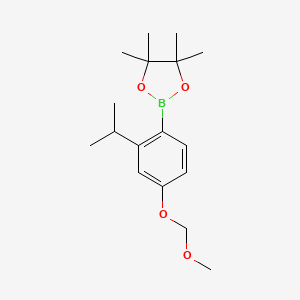

![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
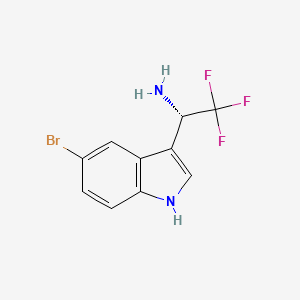
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)


